molecular formula C20H24O6 B15294932 1-(3,4-Dihydroxy-5-methoxyphenyl)-7-(3,4-dihydroxyphenyl)-3-heptanone

1-(3,4-Dihydroxy-5-methoxyphenyl)-7-(3,4-dihydroxyphenyl)-3-heptanone

Cat. No.: B15294932
M. Wt: 360.4 g/mol
InChI Key: VROIYIJLFIRSJU-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxy-5-methoxyphenyl)-7-(3,4-dihydroxyphenyl)-3-heptanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups and methoxy groups, which contribute to its reactivity and functionality.

Preparation Methods

The synthesis of 1-(3,4-Dihydroxy-5-methoxyphenyl)-7-(3,4-dihydroxyphenyl)-3-heptanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phenolic precursors, followed by their coupling under specific conditions to form the heptanone backbone. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

1-(3,4-Dihydroxy-5-methoxyphenyl)-7-(3,4-dihydroxyphenyl)-3-heptanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the heptanone backbone can be reduced to form alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-Dihydroxy-5-methoxyphenyl)-7-(3,4-dihydroxyphenyl)-3-heptanone exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar compounds include other phenolic heptanones and methoxyphenyl derivatives. What sets 1-(3,4-Dihydroxy-5-methoxyphenyl)-7-(3,4-dihydroxyphenyl)-3-heptanone apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. Other similar compounds include:

  • 1-(3,4-Dihydroxyphenyl)-7-(3,4-dihydroxyphenyl)-3-heptanone
  • 1-(3,4-Dimethoxyphenyl)-7-(3,4-dihydroxyphenyl)-3-heptanone

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

1-(3,4-dihydroxy-5-methoxyphenyl)-7-(3,4-dihydroxyphenyl)heptan-3-one

InChI

InChI=1S/C20H24O6/c1-26-19-12-14(11-18(24)20(19)25)6-8-15(21)5-3-2-4-13-7-9-16(22)17(23)10-13/h7,9-12,22-25H,2-6,8H2,1H3

InChI Key

VROIYIJLFIRSJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)O)CCC(=O)CCCCC2=CC(=C(C=C2)O)O

Origin of Product

United States

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